2-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one
Description
The compound 2-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one is a heterocyclic molecule featuring a pyridazin-3(2H)-one core substituted with a 2-oxoethyl chain linked to a pyrrolidine ring. The pyrrolidine is further functionalized with a 1,2,4-oxadiazol-5-yl group bearing a thiophen-3-yl moiety. Key structural attributes include:
- Pyridazinone core: A six-membered aromatic ring with two adjacent nitrogen atoms, known for its role in modulating biological activity (e.g., enzyme inhibition) .
- 1,2,4-Oxadiazole: A bioisostere for ester or amide groups, enhancing metabolic stability and bioavailability .
- Thiophene: An electron-rich aromatic heterocycle that promotes π-π interactions with biological targets.
- Pyrrolidine: A five-membered nitrogen-containing ring that introduces conformational rigidity and influences pharmacokinetics.
Synthetic routes for analogous compounds (e.g., pyridazinones and oxadiazole derivatives) suggest that this molecule could be synthesized via nucleophilic substitution or cyclization reactions, as seen in methods using potassium carbonate and acetone .
Properties
IUPAC Name |
2-[2-oxo-2-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c22-13-2-1-5-17-21(13)9-14(23)20-6-3-11(8-20)15-18-16(24-19-15)12-4-7-25-10-12/h1-2,4-5,7,10-11H,3,6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVVDZJNTWSZLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)CN4C(=O)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multiple stepwise reactions. Key steps include:
Formation of Oxadiazole: : This step involves the cyclization of a dithiocarbazate derivative with an appropriate hydrazide.
Formation of Pyrrolidine Derivative: : This is accomplished by reacting an appropriate ketone with an amine under reductive amination conditions.
Formation of the Pyridazinone Core: : This final step involves the cyclization of the intermediate compounds under acidic or basic conditions to yield the target pyridazinone.
Industrial Production Methods
Scaling the production of this compound requires careful optimization of reaction conditions. Industrial methods typically focus on achieving high yields with minimal by-products, often employing catalysts and automated reaction systems to streamline synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, such as:
Oxidation: : The thiophene ring can be oxidized using mild oxidizing agents.
Reduction: : Specific functional groups in the molecule may be selectively reduced using hydride donors.
Substitution: : The thiophene and oxadiazole rings are susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperoxybenzoic acid (mCPBA)
Reducing Agents: Sodium borohydride (NaBH4)
Substitution Conditions: Use of Lewis acids or bases to facilitate substitution reactions.
Major Products Formed
Reactions involving this compound typically yield derivatives that retain the core structure, but with modifications to the functional groups, enhancing or altering its properties.
Scientific Research Applications
2-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one has significant potential in multiple fields:
Chemistry: : Used in the development of new synthetic pathways and study of heterocyclic chemistry.
Biology: : Explored for its interactions with biological macromolecules.
Medicine: : Investigated for potential pharmacological activities, including anti-inflammatory and anti-cancer properties.
Mechanism of Action
The compound's effects are primarily exerted through interactions with specific molecular targets and pathways:
Molecular Targets: : It may bind to enzymes or receptors, influencing their activity.
Pathways Involved: : The exact pathways are subject to ongoing research, but may include modulation of signaling cascades and enzyme inhibition.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
Pyridazinone Derivatives ()
Compounds such as 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a-3h) share the pyridazinone core but differ in substitution patterns. For example:
- 3a-3h feature halides (e.g., Cl) or phenyl groups at position 6, whereas the target compound substitutes position 2 with a complex oxadiazole-pyrrolidine-thiophene chain.
Oxadiazole-Pyrrolidine Derivatives ()
Compounds 1a and 1b contain a 1,2,4-oxadiazole linked to a pyrrolidine ring but lack the pyridazinone core. Key differences include:
- Substituents : The target compound’s pyrrolidine is attached to a thiophene, whereas 1a/1b feature phenylethyl groups.
- Stereochemistry : 1a/1b highlight the importance of (3S) and (3R) configurations, suggesting that the stereochemistry of the target compound’s pyrrolidine could critically influence bioactivity .
Substituent-Driven Pharmacological Profiles ()
The screening report lists compounds with structural motifs partially overlapping with the target molecule. Notable examples include:
| Compound ID | Key Features | Molecular Weight | Comparison to Target Compound |
|---|---|---|---|
| 1 | 2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-[(4-methoxyphenyl)methyl]acetamide | 380.4 | Replaces thiophene with cyclopropyl and adds a benzamide group; lower molecular weight may improve solubility. |
| 2 | {1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrol-2-yl}(4-propylpiperazin-1-yl)methanone | 379.46 | Substitutes pyrrolidine with piperazine, increasing basicity and hydrogen-bonding potential. |
| 6 | 4-bromo-N-{2-[5-(1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methylbenzamide | 425.28 | Replaces thiophene with indole, enhancing aromatic stacking but potentially reducing metabolic stability. |
Key Observations :
- Thiophene vs. Phenyl/Indole : The thiophene in the target compound provides distinct electronic properties compared to phenyl (electron-neutral) or indole (electron-rich) groups, which may alter target binding .
- Molecular Weight : The target compound’s estimated molecular weight (~430–450 g/mol) places it within the acceptable range for oral bioavailability, unlike heavier analogs like compound 3 (427.5 g/mol) .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The pyrrolidine and thiophene groups likely increase logP compared to sulfonamide-containing analogs (e.g., compound 3 in ), favoring membrane permeability.
- Metabolic Stability : The 1,2,4-oxadiazole ring may reduce susceptibility to esterase-mediated degradation compared to ester-linked compounds .
Biological Activity
The compound 2-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Oxadiazole ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Thiophene moiety : Contributes to the compound's electronic properties and biological activity.
- Pyridazinone scaffold : Often associated with various pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that 1,2,4-oxadiazoles can inhibit the growth of various bacterial strains. A notable study highlighted that certain oxadiazole derivatives demonstrated an inhibition rate of up to 92% against Mycobacterium tuberculosis at specific concentrations .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines. For example, a related oxadiazole compound was found to have an IC50 value of 0.5 μg/mL against wild-type M. tuberculosis, suggesting a promising therapeutic index for further development .
The biological activity of 2-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity through binding interactions facilitated by its thiophene and oxadiazole rings.
- Cellular Pathway Interference : The compound may disrupt critical signaling pathways leading to therapeutic effects in diseases like cancer and tuberculosis.
Study on Antitubercular Activity
A study conducted by Villemagne et al. (2020) synthesized new oxadiazole compounds that were evaluated for their effectiveness as EthR inhibitors against Mycobacterium tuberculosis. The results indicated that specific derivatives exhibited enhanced solubility and metabolic stability, which are crucial for drug development .
Pharmacokinetic Profile
In another investigation, compounds similar to the target structure were assessed for their pharmacokinetic properties. One such derivative displayed an elimination half-life (t1/2) of 19 minutes with a clearance rate indicating favorable pharmacokinetics for further development .
Comparative Analysis with Similar Compounds
Q & A
Q. Q1. What are the key structural features of this compound that influence its chemical reactivity and potential bioactivity?
Answer: The compound contains a pyridazinone core linked to a pyrrolidinyl-oxadiazole-thiophene moiety. The pyridazinone ring (2H-pyridazin-3-one) is a hydrogen-bond acceptor, while the 1,2,4-oxadiazole group enhances metabolic stability and π-stacking interactions. The thiophene substituent may contribute to hydrophobic interactions and redox activity. These features suggest potential enzyme inhibition (e.g., kinases) or receptor modulation. Comparative studies of structurally related compounds highlight the importance of substituent positioning on bioactivity .
Q. Q2. How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer: Synthesis optimization should focus on:
- Stepwise coupling: Isolate intermediates (e.g., pyrrolidinyl-oxadiazole) before introducing the pyridazinone moiety to reduce side reactions.
- Temperature control: Maintain ≤60°C during cyclization steps to prevent decomposition of the oxadiazole ring .
- Purification: Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to resolve polar byproducts .
Q. Q3. What analytical methods are recommended for characterizing this compound and confirming its identity?
Answer: A multi-technique approach is essential:
- NMR: ¹H and ¹³C NMR to verify substituent connectivity (e.g., thiophene protons at δ 7.2–7.5 ppm, pyridazinone carbonyl at ~165 ppm).
- HRMS: Confirm molecular formula (e.g., ESI+ with <2 ppm mass error).
- FTIR: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. Q4. What strategies can be employed to modify the core structure for enhanced target selectivity?
Answer:
- Oxadiazole substitution: Replace the thiophene with fluorinated aryl groups (e.g., 3-fluorophenyl) to enhance binding to hydrophobic enzyme pockets .
- Pyrrolidine functionalization: Introduce sp³-hybridized substituents (e.g., methyl or hydroxyl groups) to restrict conformational flexibility and improve selectivity .
- Pyridazinone derivatives: Explore 6-substituted analogs (e.g., methyl or amino groups) to modulate hydrogen-bonding interactions .
Q. Q5. How can researchers identify and validate biological targets for this compound?
Answer:
- In silico screening: Use molecular docking (AutoDock Vina) against kinase or protease libraries to prioritize targets.
- SPR assays: Screen for binding affinity (KD < 10 µM) to purified proteins (e.g., PARP-1 or EGFR).
- Cellular assays: Test dose-dependent inhibition of downstream biomarkers (e.g., phosphorylated ERK for kinases) .
Q. Q6. How should contradictory bioactivity data between structurally similar compounds be resolved?
Answer:
- SAR analysis: Compare substituent effects (e.g., thiophene vs. phenyl in oxadiazole) using a standardized assay (e.g., IC50 in enzyme inhibition).
- Metabolic stability testing: Assess liver microsome stability to rule out false negatives due to rapid degradation.
- Crystal structures: Co-crystallize active/inactive analogs with target proteins to identify critical binding interactions .
Q. Q7. What experimental approaches are suitable for elucidating the compound’s mechanism of action?
Answer:
- Kinetic studies: Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots.
- Mutagenesis: Introduce point mutations (e.g., catalytic lysine to alanine) to confirm binding site residues.
- Transcriptomics: Perform RNA-seq on treated cells to identify dysregulated pathways .
Q. Q8. How can researchers address low solubility or stability issues during in vitro assays?
Answer:
- Solubility enhancement: Use co-solvents (≤5% DMSO) or β-cyclodextrin inclusion complexes.
- pH optimization: Prepare stock solutions in PBS (pH 7.4) to mimic physiological conditions.
- Light sensitivity: Store solutions in amber vials to prevent photodegradation of the thiophene moiety .
Q. Q9. What methodologies are recommended for detecting and mitigating synthetic impurities?
Answer:
- LC-MS monitoring: Track reaction progress to identify intermediates prone to oxidation (e.g., oxadiazole ring opening).
- Byproduct identification: Use high-resolution mass spectrometry to detect common impurities (e.g., dealkylated pyrrolidine derivatives).
- Repurification: Employ flash chromatography (silica gel, ethyl acetate/hexane) for late-stage intermediates .
Q. Q10. How can structure-activity relationship (SAR) studies be designed to prioritize derivatives for further testing?
Answer:
- Library design: Synthesize derivatives with systematic substitutions (e.g., halogens, methyl, methoxy) at the thiophene 3-position.
- High-throughput screening: Use 96-well plate assays to measure IC50 against primary and counter-targets.
- Computational modeling: Apply QSAR models (e.g., CoMFA) to predict activity cliffs and guide synthetic efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
